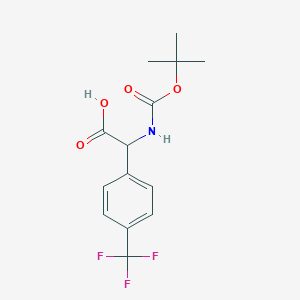

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

説明

The exact mass of the compound N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYJIQGEQQZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624569 | |

| Record name | [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847147-40-4 | |

| Record name | [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847147-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What are the properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the available physicochemical information and presents a generalized synthetic approach. At present, specific experimental protocols, comprehensive spectral analyses, and data on biological activity for this compound are not widely reported.

Physicochemical Properties

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a derivative of glycine, an amino acid, featuring a bulky trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. These modifications suggest its potential utility as a building block in medicinal chemistry and peptide synthesis, offering unique steric and electronic properties.

The available quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 847147-40-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₄H₁₆F₃NO₄ | Chemical Supplier Catalogs |

| Molecular Weight | 319.28 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 416.4 ± 45.0 °C | Predicted |

| Density | 1.297 ± 0.06 g/cm³ | Predicted |

| pKa | 3.22 ± 0.10 | Predicted |

| Storage | Sealed in dry, Room Temperature | Chemical Supplier Catalogs |

Synthesis and Experimental Protocols

A plausible synthetic route can be conceptualized based on the synthesis of analogous compounds. This generalized workflow is depicted below.

An In-depth Technical Guide to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a key building block in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and provides a representative synthetic protocol.

Core Molecular Information

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, systematically named 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid, is a non-natural amino acid derivative. The presence of the trifluoromethyl group, a bioisostere for various functional groups, makes it a valuable component in the design of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its strategic incorporation into peptide chains and other complex organic molecules.

Molecular Structure and Weight:

The molecular structure of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is characterized by a central glycine core, substituted at the alpha-carbon with a 4-trifluoromethylphenyl group. The amino group is protected by a Boc moiety.

| Property | Value |

| Molecular Formula | C₁₄H₁₆F₃NO₄ |

| Molecular Weight | 319.28 g/mol |

Physicochemical Data

A summary of the key physicochemical properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is presented below. Please note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 847147-40-4 | N/A |

| Predicted Boiling Point | 416.4 ± 45.0 °C | N/A |

| Predicted Density | 1.297 ± 0.06 g/cm³ | N/A |

| Purity | Typically ≥97% | N/A |

| Storage | Room temperature, sealed in a dry environment | N/A |

Experimental Protocols

The following is a general and representative protocol for the synthesis of N-Boc protected amino acids, which can be adapted for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, starting from 2-(4-trifluoromethylphenyl)-DL-glycine.

Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine:

Materials:

-

2-(4-trifluoromethylphenyl)-DL-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane and Water (or another suitable solvent system)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2-(4-trifluoromethylphenyl)-DL-glycine (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.

-

Reaction Initiation: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Purification Work-up:

-

Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and carefully acidify to a pH of 2-3 with 1 M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

-

Final Isolation:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

-

Visualizations

To aid in the understanding of the synthetic workflow, a logical diagram is provided below.

Caption: Synthetic workflow for the N-Boc protection of 2-(4-trifluoromethylphenyl)-DL-glycine.

Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a valuable building block in medicinal chemistry and drug development. The guide provides a comparative overview of two common synthetic routes, detailed experimental protocols, and the necessary logical diagrams to illustrate the chemical transformations.

Overview of Synthetic Strategies

The synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine can be efficiently achieved through a two-stage process:

-

Formation of the core amino acid: 2-(4-trifluoromethylphenyl)-DL-glycine is synthesized from the readily available starting material, 4-(trifluoromethyl)benzaldehyde. Two classical methods are primarily employed for this transformation: the Strecker synthesis and the Bucherer-Bergs synthesis.

-

N-terminal protection: The resulting amino acid is then protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

This guide will elaborate on both the Strecker and Bucherer-Bergs pathways for the formation of the amino acid backbone.

Synthesis Pathway 1: The Strecker Synthesis

The Strecker synthesis is a well-established method for the preparation of α-amino acids from aldehydes or ketones. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Conceptual Workflow of the Strecker Synthesis

In-depth Technical Guide: N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 847147-40-4

This technical guide provides a comprehensive overview of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a general synthetic approach, and its potential applications, with a focus on data presentation and experimental context.

Chemical Properties and Data

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a non-proteinogenic amino acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a trifluoromethylphenyl moiety attached to the alpha-carbon. The trifluoromethyl group is a key structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in drug design.[1]

Table 1: Physicochemical Properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

| Property | Value | Source |

| CAS Number | 847147-40-4 | [2] |

| Molecular Formula | C₁₄H₁₆F₃NO₄ | [3] |

| Molecular Weight | 319.2763 g/mol | [3] |

| Appearance | White to off-white solid | Generic Data |

| Purity | Typically ≥98% | [3] |

| Solubility | Soluble in common organic solvents such as DMF and DCM; insoluble in water. | Generic Data |

Synthesis and Experimental Protocols

General Experimental Protocol: N-Boc Protection of an Amino Acid

This protocol outlines a standard procedure for the synthesis of N-Boc protected amino acids.

Materials:

-

2-(4-trifluoromethylphenyl)-DL-glycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or Citric acid solution

Procedure:

-

Dissolution: Dissolve 2-(4-trifluoromethylphenyl)-DL-glycine in a mixture of dioxane (or THF) and water.

-

Basification: Add sodium bicarbonate or triethylamine to the solution to achieve a basic pH.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture while stirring vigorously.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Wash the aqueous residue with a non-polar organic solvent (e.g., hexane or ether) to remove unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold solution of HCl or citric acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Diagram 1: General Workflow for N-Boc Protection

Caption: General workflow for the synthesis of N-Boc protected amino acids.

Role in Drug Development and Medicinal Chemistry

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine serves as a valuable building block in the synthesis of peptides and small molecule drugs. The Boc protecting group is crucial for controlled, stepwise peptide synthesis, preventing self-polymerization of the amino acid.[4][5]

The trifluoromethylphenyl moiety is of particular importance in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the drug.[1]

-

Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1]

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.[1]

Diagram 2: Role of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Drug Discovery

Caption: Application of the compound in the synthesis of potential therapeutics.

Spectroscopic Data (Representative)

While specific spectra for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine are not publicly available, representative data for similar N-Boc protected amino acids can be referenced to predict the expected spectral features.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the alpha-proton (singlet or multiplet), aromatic protons of the trifluoromethylphenyl ring, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (Boc and carboxylic acid), quaternary carbon of the Boc group, carbons of the aromatic ring (including the CF₃-substituted carbon), and the alpha-carbon. |

| IR Spectroscopy | Characteristic absorptions for the N-H bond (carbamate), C=O stretching (carbamate and carboxylic acid), and C-F bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns such as the loss of the Boc group. |

Conclusion

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a specialized amino acid derivative with significant potential in the field of drug discovery and development. Its unique combination of a sterically demanding protecting group and an electronically modified aromatic side chain makes it an attractive building block for the synthesis of novel peptides and small molecules with potentially enhanced pharmacological profiles. Further research into the synthesis and biological evaluation of compounds incorporating this moiety is warranted to fully explore its therapeutic potential.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-BOC-2-(4-TRIFLUOROMETHYL-PHENYL)-DL-GLYCINE | 847147-40-4 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

Solubility Profile of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. Understanding the solubility of this compound in common laboratory solvents is crucial for its effective use in synthesis, purification, and biological screening assays. This document outlines predicted solubility based on the behavior of structurally similar compounds and provides a detailed experimental protocol for precise solubility determination.

Predicted Solubility of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Table 1: Predicted Qualitative Solubility of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Common Laboratory Solvents

| Solvent | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds, including many Boc-protected amino acids.[1] |

| Dimethylformamide (DMF) | High | Commonly used solvent for peptide synthesis and known to dissolve many Boc-protected amino acids.[1][2] |

| Acetonitrile (ACN) | Moderate to High | Good solubility is expected due to its polarity. |

| Acetone | Moderate | Should be a reasonably good solvent for this compound. |

| Chlorinated Solvents | ||

| Dichloromethane (DCM) | High | The nonpolar nature of the Boc and trifluoromethylphenyl groups suggests good solubility.[1] |

| Chloroform | High | Similar to DCM, expected to be a good solvent.[3] |

| Ethers | ||

| Tetrahydrofuran (THF) | Moderate to High | A versatile solvent that should dissolve the compound. |

| Diethyl Ether | Low to Moderate | Lower polarity may limit solubility compared to other organic solvents. |

| Alcohols | ||

| Methanol (MeOH) | Moderate | The polar hydroxyl group may interact favorably with the carboxylic acid moiety. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar.[1] |

| Isopropanol (IPA) | Low to Moderate | Lower polarity compared to methanol and ethanol. |

| Esters | ||

| Ethyl Acetate (EtOAc) | Moderate to High | A good solvent for many organic compounds of intermediate polarity.[4] |

| Nonpolar Solvents | ||

| Hexanes/Heptane | Low to Insoluble | The polarity of the carboxylic acid group will likely prevent dissolution. |

| Aqueous Solvents | ||

| Water | Insoluble | The large nonpolar groups (Boc and trifluoromethylphenyl) will make the molecule hydrophobic.[5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a standardized experimental protocol is essential. The following equilibrium saturation method followed by a suitable analytical technique is recommended.

Materials:

-

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

-

Selected laboratory solvents (HPLC grade)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Add an excess amount of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Supernatant Extraction: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the extracted supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A standard curve of known concentrations of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine should be prepared for accurate quantification.

-

Solubility Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Caption: Workflow for Experimental Solubility Determination.

References

Potential Biological Activity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a synthetic, non-proteinogenic amino acid derivative. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, a glycine core, and a 4-trifluoromethylphenyl moiety, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and modulating pharmacokinetic and pharmacodynamic properties. While direct biological activity data for this specific compound is not extensively available in the public domain, this guide synthesizes information on its constituent chemical features to explore its potential therapeutic applications and provides a framework for its experimental evaluation.

Introduction to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (CAS No. 847147-40-4) is a derivative of glycine, the simplest proteinogenic amino acid.[1][2] The core glycine is substituted at the alpha-carbon with a 4-trifluoromethylphenyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group.[3] This N-Boc protection is a cornerstone of modern peptide synthesis, rendering the amino group inert to a wide range of reaction conditions, thereby preventing unwanted side reactions.[3][4] The Boc group is characterized by its stability in the presence of bases and nucleophiles and its lability under moderately acidic conditions, which allows for controlled deprotection during synthesis.[3]

The presence of the 4-trifluoromethylphenyl group is of significant interest in medicinal chemistry. The trifluoromethyl (CF3) group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes.[5] Furthermore, the C-F bond is highly stable, making the trifluoromethyl group resistant to metabolic degradation, a strategy often employed to increase the half-life of drug candidates.[5][6]

Synthesis and Chemical Properties

The synthesis of N-Boc protected amino acids is a well-established process in organic chemistry.[3] The most common method involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3]

Table 1: Physicochemical Properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

| Property | Value | Reference |

| CAS Number | 847147-40-4 | [1][2] |

| Molecular Formula | C₁₄H₁₆F₃NO₄ | [1][2] |

| Molecular Weight | 319.28 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥98% | [2] |

Potential Biological Activities and Therapeutic Targets

While specific biological data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is limited, the structural motifs suggest several potential areas of investigation. The trifluoromethylphenyl group is present in a variety of biologically active compounds, including anti-cancer and anti-inflammatory agents.[7][8][9]

Inferred Potential as an Antineoplastic Agent

The incorporation of trifluoromethyl groups is a common strategy in the design of anti-cancer drugs.[6][7] These groups can enhance binding affinity to target proteins and improve pharmacokinetic profiles. Structurally related compounds with trifluoromethylphenyl moieties have demonstrated cytotoxicity against various cancer cell lines.[8] Therefore, N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine or its deprotected form could be investigated for its potential as an anti-cancer agent.

Potential as a Modulator of Neurological Pathways

Amino acid derivatives are known to interact with various targets in the central nervous system. Glycine itself is an inhibitory neurotransmitter. While the bulky substituents on the alpha-carbon and the N-terminus would likely prevent direct interaction with glycine receptors, the overall structure could potentially modulate other neurological targets.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the synthesis and potential biological activity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

General Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[3]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of the chosen solvent system.

-

Add the base (e.g., NaOH) and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add (Boc)₂O portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the N-Boc protected amino acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, PC3, HePG2)[8]

-

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway for N-Boc protection and a hypothetical signaling cascade that a molecule with a trifluoromethylphenyl moiety might influence, based on the known activities of similar compounds.

Caption: Workflow for the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Caption: Hypothetical signaling pathway for an anti-cancer effect.

Conclusion and Future Directions

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine represents a promising, yet underexplored, chemical entity. Its structural features, particularly the trifluoromethylphenyl moiety, suggest potential for development into a pharmacologically active agent. Future research should focus on the synthesis of this compound and its deprotected analog, followed by a comprehensive screening for biological activity, including in vitro cytotoxicity assays against a panel of cancer cell lines and evaluation in other relevant biological systems. Further studies could also explore its use as a building block in the synthesis of novel peptides and peptidomimetics with enhanced therapeutic properties. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic investigation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine and its potential contributions to drug discovery.

References

- 1. 847147-40-4|N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl-promoted homocamptothecins: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine and its Analogs: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a synthetic amino acid derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this review also encompasses the synthesis, properties, and biological activities of structurally related analogs containing the trifluoromethylphenylglycine core. The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1]

Chemical Properties and Synthesis

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a white to off-white solid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a trifluoromethyl group on the phenyl ring.[2][3][4] The Boc group provides stability under various conditions and allows for controlled deprotection in peptide synthesis.[5]

General Synthesis Protocol: N-Boc Protection of Phenylglycine Derivatives

Materials:

-

2-(4-trifluoromethylphenyl)-DL-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

A suitable solvent system (e.g., dioxane/water, tetrahydrofuran)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the 2-(4-trifluoromethylphenyl)-DL-glycine in the chosen solvent system containing the base.

-

Cool the solution to 0°C.

-

Slowly add a solution of (Boc)₂O in a suitable solvent.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents.

-

Acidify the aqueous layer to precipitate the N-Boc protected amino acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

A practical synthesis of N-Boc-protected cis-4-trifluoromethyl-L-proline has been reported, demonstrating the feasibility of introducing a Boc group onto a trifluoromethyl-containing amino acid derivative.[6]

Diagram of the General Synthesis Workflow for N-Boc-Protected Amino Acids

Caption: General workflow for the synthesis of N-Boc-protected amino acids.

Potential Biological Activities of Analogs

Direct biological data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is scarce in publicly available literature. However, the trifluoromethylphenyl moiety is a common feature in various biologically active molecules, suggesting potential therapeutic applications for its derivatives.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds containing the trifluoromethylphenyl group. For instance, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown efficacy against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Some of these compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL.[7]

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazoles | MRSA | 3.12 | [7] |

| Trifluoromethyl chalcones | Staphylococcus aureus | - | [8] |

| Trifluoromethyl chalcones | Bacillus subtilis | - | [8] |

| Trifluoromethoxy chalcones | Candida albicans | - | [8][9] |

| Trifluoromethoxy chalcones | Aspergillus niger | - | [8][9] |

Antitumor Activity

The trifluoromethyl group is also prevalent in a number of anticancer agents.[1] Analogs incorporating this functional group have shown promising results in preclinical studies. For example, novel fluoro-substituted (−)-epigallocatechin-3-gallate (EGCG) analogs have demonstrated antitumor activity in human breast cancer xenografts.[10][11] A novel α-trifluoromethyl chalcone, YS71, has been reported to induce apoptosis in prostate cancer cells, including those resistant to chemotherapy.[12] Furthermore, trifluoromethyl thioxanthone analogs have displayed potent anticancer activity against HeLa cells with IC₅₀ values in the nanomolar range.[13]

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Trifluoromethyl thioxanthone analogs | HeLa | 87.8 nM | [13] |

| Fluoro-substituted EGCG analogs | MDA-MB-231 (in vivo) | Tumor growth inhibition | [10][11] |

| α-Trifluoromethyl chalcone (YS71) | Prostate Cancer Cells | Dose-dependent antitumor effect | [12] |

| 7-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | Various cancer cell lines | Antiproliferative activity | [1] |

Signaling Pathways

Due to the lack of specific studies on N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a definitive signaling pathway cannot be outlined for this compound. However, related compounds offer insights into potential mechanisms of action. For instance, some fluoro-substituted EGCG analogs exert their antitumor effects through the inhibition of the proteasome.[10][11]

Diagram of a Potential Signaling Pathway Modulated by Analogs

Caption: Inhibition of the proteasome by fluoro-substituted EGCG analogs.

Conclusion

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine represents a promising, yet understudied, building block for the development of novel therapeutic agents. The presence of the trifluoromethylphenyl moiety suggests the potential for significant biological activity, particularly in the areas of antimicrobial and anticancer research. While direct experimental data on this specific compound is limited, the information gathered on its structural analogs provides a strong rationale for its further investigation. The synthesis of a library of derivatives based on this core structure, followed by comprehensive biological screening, could lead to the discovery of new and effective drug candidates. This technical guide serves as a foundational resource to encourage and direct future research in this promising area of medicinal chemistry.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, CasNo.847147-40-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. 847147-40-4|N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine|BLD Pharm [bldpharm.com]

- 4. N-BOC-2-(4-TRIFLUOROMETHYL-PHENYL)-DL-GLYCINE [allbiopharm.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L- prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor Activity of Novel Fluoro-Substituted (−)-epigallocatechin-3-gallate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor activity of novel fluoro-substituted (-)-epigallocatechin-3-gallate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, physicochemical properties, and experimental application of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a key building block in modern medicinal chemistry. The presence of the trifluoromethyl group offers unique electronic properties, while the Boc-protecting group facilitates its use in peptide synthesis and other organic transformations. This document is intended to equip researchers with the necessary knowledge to safely and effectively utilize this compound in their drug discovery and development endeavors.

Safety Data and Handling Precautions

1.1. GHS Hazard Classification

Based on available information for this compound, the following Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazards are anticipated[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.

| Property | Value | Reference |

| CAS Number | 847147-40-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₆F₃NO₄ | --INVALID-LINK-- |

| Molecular Weight | 319.28 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 416.4 ± 45.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 3.22 ± 0.10 | --INVALID-LINK-- |

1.3. Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration. |

| Incompatibilities | Avoid contact with strong oxidizing agents. |

1.4. First Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. |

Experimental Protocols

The following is a general protocol for a peptide coupling reaction using an N-Boc protected amino acid like N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. This protocol should be adapted based on the specific requirements of the reaction.

2.1. Materials

-

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

-

Amine-functionalized resin or amino acid ester

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or triethylamine)

-

Solvent (e.g., DMF or DCM)

-

Deprotection agent (e.g., TFA in DCM)

-

Washing solvents (e.g., DMF, DCM, isopropanol)

-

Inert gas (e.g., nitrogen or argon)

2.2. Procedure: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

-

Resin Swelling: Swell the amine-functionalized resin in the appropriate solvent (e.g., DMF or DCM) for at least 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) for 5-30 minutes to remove the Boc protecting group from the resin-bound amine.

-

Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of a hindered base like diisopropylethylamine (DIPEA) in DCM (typically 5-10% v/v), and then with DCM and DMF to remove residual TFA and base.

-

Activation and Coupling:

-

In a separate vessel, dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU (1.5-3 equivalents) in DMF.

-

Add a hindered base like DIPEA (3-6 equivalents) to the activation mixture and allow it to react for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling reaction is complete (indicated by a negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.

-

Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Workflow and Safety Diagrams

The following diagrams illustrate the general workflow for handling N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in a laboratory setting and a logical relationship for risk assessment.

References

A Technical Guide to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine for Advanced Research and Drug Development

Introduction: N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a protected, non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group, a key pharmacophore, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its controlled incorporation into peptides and other complex organic molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth overview of its commercial availability, chemical properties, and relevant experimental protocols for researchers and drug development professionals.

Commercial Availability and Specifications

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is available from several specialized chemical suppliers. The typical specifications offered by commercial vendors are summarized below, providing a baseline for procurement and experimental planning.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| Bide Pharmatech Ltd. | ≥95%[1] | 847147-40-4[1] | C14H16F3NO4[1] | 319.28 | Sealed, Refrigeration[1] |

| BLDpharm | - | 847147-40-4[2] | C14H16F3NO4[2] | 319.28[2] | Sealed in dry, Room Temperature[2] |

| Generic Supplier | ≥98%[3] | 847147-40-4[3] | C14H16F3NO4[3] | 319.2763[3] | - |

Physicochemical Properties

A comprehensive understanding of the compound's properties is essential for its application in synthesis and drug design.

| Property | Value | Synonyms |

| CAS Number | 847147-40-4[1][2][4] | tert-Butoxycarbonylamino-(4-trifluoromethylphenyl)acetic acid[4] |

| Molecular Formula | C14H16F3NO4[1][2] | N-Boc-2-(4-Trifluoromethylphenyl)-glycine[4] |

| Molecular Weight | 319.28 g/mol [2] | 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid[4] |

| Appearance | White to Off-White Solid (Typical) | Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid[4] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DCM) | - |

Core Applications in Research

Protected amino acids like N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine are fundamental in several areas of drug discovery and development:

-

Peptide Synthesis: It serves as a building block for creating peptides with modified properties. The trifluoromethylphenyl moiety can introduce unique conformational constraints and improve resistance to enzymatic degradation.[5]

-

Drug Development: The unique structure allows for the modification of drug candidates to enhance their efficacy, selectivity, and pharmacokinetic profiles.[5]

-

Medicinal Chemistry: It is used to synthesize small molecule inhibitors and receptor ligands where the trifluoromethylphenyl group can be critical for target binding.[5][6]

Experimental Protocols

While a specific synthesis protocol for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is proprietary to manufacturers, a general and widely accepted method for the Boc protection of amino acids is provided below. This procedure can be adapted for the parent amino acid, 2-(4-trifluoromethylphenyl)-DL-glycine.

General Protocol for Boc Protection of an Amino Acid

This protocol details the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) to yield the N-Boc protected product.[7][8][9]

-

Dissolution: The parent amino acid is dissolved in an aqueous solution containing a base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.[8][9]

-

Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., tetrahydrofuran (THF) or dioxane) is added dropwise to the amino acid solution while stirring.[8] The reaction is typically kept at a controlled temperature (e.g., 20-30°C).[8]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Once the reaction is complete, the organic solvent is often removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like hexane or ethyl acetate to remove unreacted (Boc)₂O and other impurities.[9]

-

Acidification & Extraction: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of approximately 3 using a suitable acid (e.g., HCl or citric acid).[8] This protonates the carboxylic acid, causing the N-Boc-amino acid to become less water-soluble. The product is then extracted into an organic solvent such as ethyl acetate.[8]

-

Isolation and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the final N-Boc protected amino acid, which can be further purified by crystallization if necessary.[9]

References

- 1. N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, CasNo.847147-40-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 847147-40-4|N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N-BOC-2-(4-TRIFLUOROMETHYL-PHENYL)-DL-GLYCINE | 847147-40-4 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

Spectroscopic Profile of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (CAS No. 847147-40-4). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of directly measured experimental spectra for this specific molecule, the data presented herein is based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. These predictions are derived from established spectral libraries and data for analogous structures, including N-Boc-phenylglycine and other N-Boc protected amino acids.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.6 | Doublet | 2H | Aromatic (ortho to -CF₃) |

| ~7.5 | Doublet | 2H | Aromatic (meta to -CF₃) |

| ~5.4 | Singlet | 1H | α-CH |

| ~5.3 | Broad Singlet | 1H | Amide (-NH) |

| ~1.4 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Carboxylic Acid Carbonyl (-C OOH) |

| ~155 | Carbamate Carbonyl (-NHC OO-) |

| ~142 | Aromatic (ipso to -CH) |

| ~131 | Aromatic (ipso to -CF₃, q) |

| ~128 | Aromatic (ortho to -CH) |

| ~126 | Aromatic (meta to -CH, q) |

| ~124 | Trifluoromethyl Carbon (-C F₃, q) |

| ~80 | Quaternary Carbon (-C (CH₃)₃) |

| ~58 | α-Carbon (-C H) |

| ~28 | tert-Butyl Carbons (-C(C H₃)₃) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3300 | N-H stretch (Amide) |

| ~1740 | C=O stretch (Carbamate Carbonyl) |

| ~1710 | C=O stretch (Carboxylic Acid Carbonyl) |

| ~1600, ~1480 | C=C stretch (Aromatic) |

| 1300-1100 | C-F stretch (Trifluoromethyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 320.1155 | [M+H]⁺ |

| 318.0999 | [M-H]⁻ |

| 264 | [M-C₄H₈+H]⁺ |

| 220 | [M-Boc+H]⁺ |

| 100 | [Boc]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for N-Boc-amino acids.

NMR Spectroscopy

A sample of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Data would be acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized compound like N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is depicted below.

Application Notes and Protocols for the Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a valuable building block in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is essential in peptide synthesis and other organic syntheses, preventing the amino group from undergoing unwanted reactions. The following protocol is adapted from established methods for the N-Boc protection of amino acids.

Chemical Properties and Data

| Parameter | Value | Reference |

| Molecular Formula | C14H16F3NO4 | [1] |

| Molecular Weight | 319.28 g/mol | [1] |

| CAS Number | 847147-40-4 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Purity (Typical) | ≥98% | [1] |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | General knowledge |

| Storage | Store at 2-8°C | [2] |

Experimental Protocol: Solution-Phase Synthesis

This protocol describes the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine from 2-(4-trifluoromethylphenyl)-DL-glycine and di-tert-butyl dicarbonate ((Boc)₂O).

Materials and Reagents:

-

2-(4-trifluoromethylphenyl)-DL-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[3][4]

-

Deionized water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)[5]

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)[5]

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-(4-trifluoromethylphenyl)-DL-glycine (1.0 equivalent) in a mixture of dioxane (or THF) and water.[3][5]

-

Basification: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until all solids are dissolved. The pH of the solution should be basic (pH 9-10).[4]

-

Boc-Protection: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise or as a solution in the organic solvent used.[5]

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar organic solvent like ethyl acetate or hexane to remove any unreacted (Boc)₂O.[5]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product should precipitate out of the solution.[5]

-

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.[5]

-

Drying and Isolation:

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to obtain the final N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Experimental Workflow

References

Application Notes and Protocols for the Use of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. These unique building blocks can impart favorable properties such as enhanced metabolic stability, increased potency, and constrained conformations leading to improved receptor selectivity. N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a valuable unnatural amino acid derivative for solid-phase peptide synthesis (SPPS). The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the peptide's electronic properties, hydrophobicity, and conformational preferences, potentially leading to novel biological activities.[1][2][3] The use of a DL-racemic mixture results in the synthesis of diastereomeric peptides, which can be separated and evaluated individually, providing a direct avenue to study the impact of stereochemistry on biological function.[4]

This document provides detailed application notes and protocols for the efficient incorporation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine into peptide sequences using the Boc/Bzl SPPS strategy.

Data Presentation

The successful incorporation of sterically hindered and electronically modified amino acids such as N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine requires optimization of standard SPPS protocols. The following tables provide representative quantitative data for the synthesis of a model peptide containing this amino acid. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling conditions.

Table 1: Optimized Parameters for Boc-SPPS Incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

| Parameter | Recommended Value | Notes |

| Resin | Merrifield or PAM Resin | Suitable for the synthesis of peptide acids.[5] |

| Resin Substitution | 0.3 - 0.7 mmol/g | A lower substitution can help mitigate steric hindrance during coupling. |

| Boc-Amino Acid Excess | 3 - 5 equivalents | A higher excess is recommended to drive the coupling reaction to completion.[6] |

| Coupling Reagent Excess | 2.9 - 4.9 equivalents (relative to amino acid) | Powerful coupling reagents like HATU or HBTU are recommended.[6] |

| Coupling Time | 2 - 4 hours (or overnight) | Extended coupling times are often necessary for sterically hindered residues.[5][6] |

| Double Coupling | Recommended | Performing the coupling step twice can significantly improve efficiency.[6] |

| Deprotection Time | 20 - 30 minutes | Standard conditions with 50% TFA in DCM are typically effective.[5] |

Table 2: Expected Outcomes for a Model Hexapeptide Containing (4-trifluoromethylphenyl)-glycine

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency (per step) | >98% | Monitored by the Kaiser (ninhydrin) test. A negative test indicates a complete reaction. |

| Crude Peptide Purity (by RP-HPLC) | 40 - 60% | The crude product will be a mixture of two diastereomers. |

| Final Yield of Purified Diastereomers | 15 - 30% (each) | Yields are sequence-dependent and influenced by the efficiency of RP-HPLC separation. |

| Diastereomer Separation | Baseline or near-baseline separation | Achievable with optimized RP-HPLC conditions on a C18 or C8 column.[4] |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Protocol 1: Single Coupling Cycle

This protocol outlines the steps for a single cycle of deprotection, neutralization, and coupling.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

-

Coupling reagent (e.g., HATU, HBTU)

-

Isopropyl alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[7]

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.[8]

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DMF (3x).

-

-

Coupling of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine:

-

In a separate vessel, dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution to begin activation and allow to pre-activate for 1-2 minutes.[6]

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For difficult sequences, this time can be extended or performed overnight.[5][6]

-

Monitor the reaction for completion using the ninhydrin test. A negative test (yellow beads) indicates a complete reaction.

-

If the ninhydrin test is positive, a second coupling (double coupling) is recommended. Drain the coupling solution, wash with DMF (3x), and repeat the coupling step with fresh reagents.[6]

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Preparation: Dry the final peptide-resin thoroughly under vacuum.

-

HF Cleavage:

-

Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Place the dried peptide-resin in an HF reaction vessel.

-

Add a scavenger, such as anisole (typically 5-10% v/v).[5]

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[5]

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal: Evaporate the HF under a vacuum.

-

Peptide Precipitation and Washing:

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[5]

-

Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

-

Protocol 3: Purification of Diastereomeric Peptides

The crude peptide product will be a mixture of two diastereomers, which can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude peptide

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolution: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Preparative RP-HPLC:

-

Purify the crude peptide mixture using a preparative RP-HPLC system equipped with a C18 or C8 column.[4][9]

-

Employ a shallow gradient of acetonitrile in water (both containing 0.1% TFA) to achieve separation of the two diastereomers. The optimal gradient will need to be determined empirically for each specific peptide.[4][10]

-

-

Fraction Collection and Analysis:

-

Collect fractions as they elute from the column.

-

Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the separated diastereomers.

-

-

Lyophilization: Pool the pure fractions for each diastereomer separately and lyophilize to obtain the final peptide products as fluffy, white powders.

Visualizations

Caption: General workflow for Boc-SPPS incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Caption: Potential signaling pathways modulated by peptides containing (4-trifluoromethylphenyl)-glycine.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. renyi.hu [renyi.hu]

- 10. hplc.eu [hplc.eu]

Application Notes and Protocols for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Novel Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a non-proteinogenic amino acid building block that holds significant promise for the development of novel therapeutics. The incorporation of the 4-trifluoromethylphenyl moiety can impart unique properties to peptides and small molecules, including increased metabolic stability, enhanced binding affinity, and altered conformational preferences. This document provides detailed application notes and experimental protocols for the utilization of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in the synthesis of potential therapeutic agents, with a focus on its application in solid-phase peptide synthesis (SPPS) for the generation of bioactive peptides.

Key Properties

| Property | Value |

| Chemical Formula | C₁₄H₁₆F₃NO₄ |

| Molecular Weight | 319.28 g/mol [1] |

| CAS Number | 847147-40-4[1] |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Storage | Store at 2-8°C, protected from moisture |

Applications in Therapeutic Development

The unique structural features of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine make it a valuable building block for the synthesis of a variety of potential therapeutics, particularly in the following areas:

-

Enzyme Inhibitors: The trifluoromethyl group can enhance the inhibitory activity of peptides and small molecules targeting various enzymes.

-

Protein-Protein Interaction (PPI) Modulators: Peptides containing this residue can be designed to disrupt or stabilize specific protein-protein interactions implicated in disease. A key example is the development of inhibitors for the p53-MDM2 interaction, a critical pathway in cancer biology.[2][3][4][5][6]

-

Glycine Transporter Inhibitors: Derivatives of this amino acid have been investigated as inhibitors of glycine transporters, which are targets for neurological and psychiatric disorders.

Experimental Protocols

The following protocols provide a general framework for the incorporation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine into peptide sequences using manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and desired scale.

Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

1.1. Resin Swelling:

-

Place the desired amount of Merrifield or PAM resin in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

-

Drain the DCM.

1.2. First Amino Acid Loading (if applicable):

-

For Merrifield resin, prepare the cesium salt of the C-terminal Boc-protected amino acid.

-

Dissolve the Boc-amino acid cesium salt in N,N-dimethylformamide (DMF) and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

1.3. Peptide Chain Elongation (Cyclical Steps):

a. Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.

-

Drain the TFA solution and wash the resin thoroughly with DCM.

b. Neutralization:

-

Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

-

Repeat the neutralization step once.

-

Wash the resin thoroughly with DCM.

c. Amino Acid Coupling (Incorporation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine):

-

In a separate vessel, dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (3 equivalents) and a suitable coupling reagent such as HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the 4-trifluoromethylphenyl group, a longer coupling time or a second coupling (double coupling) may be necessary.

-

Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.

-

After coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

1.4. Cleavage and Deprotection:

-

Dry the final peptide-resin thoroughly under vacuum.

-

Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized apparatus by trained personnel.

-

Place the dried peptide-resin in the HF reaction vessel and add a scavenger (e.g., anisole).

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully add anhydrous HF and stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

1.5. Purification:

-

Since N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a racemic mixture, the synthesized peptide will be a mixture of diastereomers.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the diastereomers by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 or C8 column.

-

Collect and analyze fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide diastereomers.

Data Presentation

While specific quantitative data for therapeutics derived directly from N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is limited in publicly available literature, the following table provides a template for presenting such data once obtained through experimental evaluation.

| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Cell Line | Effect |

| Peptide-CF3-1 | MDM2 | Fluorescence Polarization | Data not available | SJSA-1 (p53 wild-type) | Inhibition of p53-MDM2 interaction |

| Peptide-CF3-2 | GlyT1 | [³H]glycine uptake | Data not available | HEK293 cells expressing GlyT1 | Inhibition of glycine transport |

| SmallMolecule-CF3-1 | Kinase X | Kinase activity assay | Data not available | Cancer cell line Y | Inhibition of phosphorylation |

Signaling Pathway Visualization

The incorporation of 4-trifluoromethylphenylglycine into peptides can be a strategy to modulate key signaling pathways involved in cancer, such as the p53 pathway. Below is a conceptual representation of how a therapeutic derived from this building block might function as an inhibitor of the p53-MDM2 interaction.

Caption: Inhibition of the p53-MDM2 interaction by a novel therapeutic.

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Caption: General workflow for Boc-SPPS of peptides with 4-trifluoromethylphenylglycine.

Conclusion